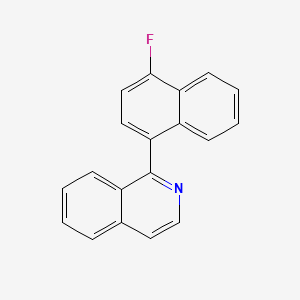![molecular formula C20H27NO B15160009 Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- CAS No. 808740-86-5](/img/structure/B15160009.png)
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a propyl chain, which is further substituted with an ethyl group and a phenylpropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylpropylamine Intermediate: This step involves the reaction of phenylpropyl bromide with ethylamine under basic conditions to form the phenylpropylamine intermediate.
Alkylation of Phenol: The phenylpropylamine intermediate is then reacted with 3-bromopropyl phenol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the phenylpropylamino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitrated, halogenated, or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The ethyl and phenylpropylamino groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be compared with other similar compounds, such as:
Phenol, [3-[ethyl(3-phenylpropyl)amino]ethyl]-: Similar structure but with an ethyl chain instead of a propyl chain.
Phenol, [3-[methyl(3-phenylpropyl)amino]propyl]-: Similar structure but with a methyl group instead of an ethyl group.
Phenol, [3-[ethyl(2-phenylethyl)amino]propyl]-: Similar structure but with a phenylethyl group instead of a phenylpropyl group.
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Propiedades
Número CAS |
808740-86-5 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol |
InChI |
InChI=1S/C20H27NO/c1-2-21(16-8-12-18-10-4-3-5-11-18)17-9-14-19-13-6-7-15-20(19)22/h3-7,10-11,13,15,22H,2,8-9,12,14,16-17H2,1H3 |
Clave InChI |
VQRPADSPKGLSLI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


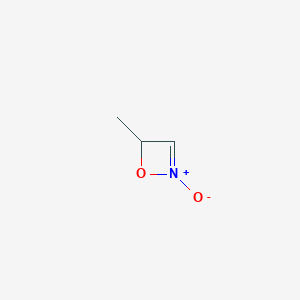
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
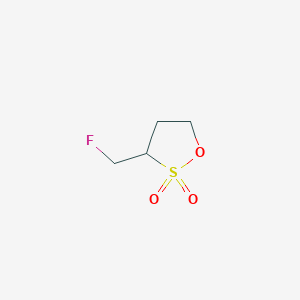
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
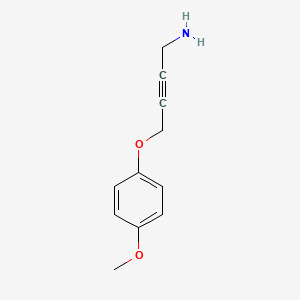
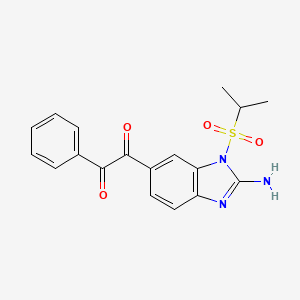
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)

![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
